

Isorugosin B: A Technical Overview of its Molecular Characteristics and Biological Potential

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Compound of Interest

Compound Name: *Isorugosin D*

Cat. No.: *B15193293*

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Introduction

Isorugosin B is a naturally occurring hydrolyzable tannin, a class of complex polyphenolic compounds found in various plant species. First isolated from the leaves of *Liquidambar formosana* (Hamamelidaceae), Isorugosin B belongs to the group of monomeric ellagitannins. These compounds are characterized by a central glucose core esterified with gallic acid and its oxidative derivatives, such as the hexahydroxydiphenoyl (HHDP) group. The unique structural features of Isorugosin B, particularly the orientation of its valoneoyl group, contribute to its distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the molecular formula, structure, and known biological attributes of Isorugosin B, alongside relevant experimental methodologies.

Molecular Formula and Structure

The definitive structure of Isorugosin B was elucidated by Hatano and colleagues in 1988. Their work established the precise arrangement of the galloyl and valoneoyl groups attached to the glucose core.

Molecular Formula: $C_{41}H_{30}O_{27}$

Chemical Structure:

Isorugosin B is characterized by a glucose molecule at its core. The hydroxyl groups of the glucose are esterified with multiple galloyl moieties and a valoneoyl group. The valoneoyl group is a trimer of gallic acid and its specific orientation at the O-4 and O-6 positions of the glucose core is a key structural feature of Isorugosin B, distinguishing it from its isomers like rugosin B.

Structural Elucidation Workflow:

The structural determination of Isorugosin B involved a series of classical phytochemical techniques.



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Figure 1: General workflow for the isolation and structural elucidation of Isorugosin B.

Physicochemical Properties

A summary of the key physicochemical properties of Isorugosin B is presented in the table below.

Property	Value	Reference
Molecular Weight	954.67 g/mol	--INVALID-LINK--
CAS Number	121466-73-7	--INVALID-LINK--
Appearance	Amorphous powder	General property of tannins
Solubility	Soluble in polar organic solvents (e.g., acetone, methanol, ethanol) and water.	General property of tannins

Biological Activity

While research specifically focused on Isorugosin B is limited, studies on the broader class of isorugosins and other hydrolyzable tannins suggest potential biological activities, primarily

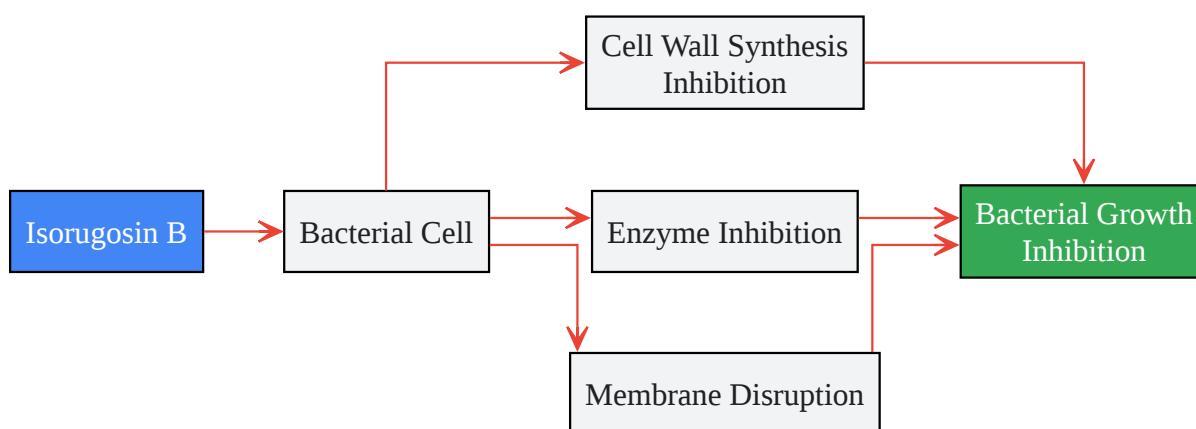
antibacterial effects.

Antibacterial Activity

Several studies have demonstrated that isorugosins isolated from *Liquidambar formosana* exhibit antibacterial properties. For instance, isorugosin A has shown potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA). Although specific minimum inhibitory concentration (MIC) values for Isorugosin B are not readily available in the public domain, it is plausible that it shares similar antibacterial potential due to its structural similarity to other active isorugosins.

Proposed Mechanism of Antibacterial Action:

The antibacterial activity of hydrolyzable tannins is often attributed to their ability to interact with and precipitate proteins, including bacterial enzymes and cell wall components. They can also chelate metal ions essential for bacterial growth and disrupt membrane integrity.



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Figure 2: Postulated mechanisms of antibacterial action for hydrolyzable tannins like Isorugosin B.

Experimental Protocols

Isolation of Isorugosin B

The following is a generalized protocol for the isolation of Isorugosin B from *Liquidambar formosana* leaves, based on common phytochemical methods for tannins.

- Extraction:
 - Air-dried and powdered leaves of *L. formosana* are extracted with a mixture of acetone and water (e.g., 70% acetone) at room temperature.
 - The extract is filtered and the acetone is removed under reduced pressure.
 - The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and other less polar compounds. The tannin-rich fraction typically remains in the aqueous or ethyl acetate phase.
- Chromatographic Purification:
 - The crude tannin fraction is subjected to column chromatography on a Sephadex LH-20 column.
 - Elution is performed with a gradient of ethanol in water, or methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Fractions containing Isorugosin B are pooled and may require further purification by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.

Determination of Antibacterial Activity (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

- Preparation of Inoculum:

- A pure culture of the test bacterium (e.g., *Staphylococcus aureus*) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- The bacterial suspension is then diluted to the final working concentration (e.g., 5×10^5 CFU/mL).
- Preparation of Test Compound:
 - A stock solution of Isorugosin B is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation and Incubation:
 - Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
 - Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
 - The plate is incubated at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of Isorugosin B that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

Isorugosin B is a well-defined hydrolyzable tannin with a complex and specific chemical structure. While its biological activities have not been extensively studied in isolation, the known antibacterial properties of related isorugosins suggest that it is a promising candidate for further investigation. Future research should focus on the targeted biological screening of pure Isorugosin B to elucidate its specific pharmacological effects and mechanisms of action. Detailed studies on its potential to modulate cellular signaling pathways could uncover novel therapeutic applications for this intricate natural product. The development of standardized and

efficient protocols for its isolation and quantification will be crucial for advancing research in this area.

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